BML-210 - 537034-17-6

BML-210

Catalog Number: EVT-262881
CAS Number: 537034-17-6
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BML-210 is a novel histone deacetylase inhibitor (HDACI) [ [], [], [] ] with potential anticancer properties [ [], [], [], [], [], [], [], [] ]. It belongs to a class of compounds that interfere with the activity of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone proteins. This process of histone deacetylation typically leads to chromatin condensation and gene silencing. By inhibiting HDACs, BML-210 promotes histone acetylation, leading to a more open chromatin structure and potentially reactivating the expression of silenced genes, including tumor suppressor genes.

All-trans retinoic acid (ATRA)

Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring derivative of vitamin A with potent differentiation-inducing effects. It is used clinically for treating acute promyelocytic leukemia (APL) [, , , , , ].

Relevance: ATRA is frequently studied in combination with BML-210 to investigate synergistic effects on cancer cell growth inhibition, differentiation, and apoptosis. Both compounds target epigenetic mechanisms, though through different pathways. ATRA activates retinoic acid receptors (RARs), leading to gene expression changes, while BML-210 inhibits histone deacetylases (HDACs), affecting chromatin structure and gene accessibility [, , , , , ].

Sodium phenyl butyrate (PB)

Compound Description: Sodium phenyl butyrate (PB) is a short-chain fatty acid derivative acting as a histone deacetylase inhibitor (HDACI) [, ]. It exhibits anti-tumor activity by inducing differentiation and apoptosis in various cancer cells.

Relevance: Similar to BML-210, PB belongs to the HDACI class of compounds, suggesting a shared mechanism of action in affecting histone acetylation and gene expression [, ]. Studies have investigated the combined effects of PB and BML-210, revealing their cooperative potential in enhancing cancer cell differentiation and gene re-expression through chromatin remodeling [].

Zebularine

Compound Description: Zebularine is a cytidine analogue acting as a DNA methyltransferase (DNMT) inhibitor [, ]. It incorporates into DNA, forming covalent complexes with DNMTs, thereby inhibiting their activity and leading to DNA demethylation.

Relevance: While structurally distinct from BML-210, zebularine targets a different epigenetic mechanism, DNA methylation. Combined treatment of zebularine with BML-210 or other HDACIs, like sodium phenyl butyrate, demonstrates enhanced anti-leukemic effects through synergistic epigenetic reprogramming [, ].

RG108

Compound Description: RG108 is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs) [, ]. Unlike nucleoside inhibitors like zebularine, RG108 doesn't require incorporation into DNA for activity.

Relevance: Similar to zebularine, RG108 provides an alternative approach to targeting DNA methylation. Its combined use with BML-210 and other HDACIs highlights the potential of targeting multiple epigenetic pathways for enhanced therapeutic benefit in cancers like leukemia [, ].

FK228

Compound Description: FK228 (also known as Romidepsin) is a potent histone deacetylase inhibitor (HDACI) with a cyclic peptide structure []. It is clinically approved for the treatment of cutaneous T-cell lymphoma.

Relevance: FK228, like BML-210, belongs to the HDACI class, suggesting a similar mechanism of action in inhibiting HDACs and altering gene expression []. Research has explored the effects of combining FK228 with other agents, including ATRA, in leukemia cells, highlighting the potential of combination therapies involving HDACIs [].

Vitamin B3

Compound Description: Vitamin B3, specifically referring to nicotinamide in this context, is a precursor to NAD+ (nicotinamide adenine dinucleotide) [], a crucial coenzyme involved in various cellular processes, including energy metabolism and DNA repair.

Relevance: While not directly structurally related to BML-210, Vitamin B3's inclusion in combination treatments with HDACIs suggests a potential role in modulating cellular responses to HDAC inhibition []. Its exact mechanism in this context requires further investigation.

MS-275

Compound Description: MS-275 (Entinostat) is a benzamide-based histone deacetylase inhibitor (HDACI) with selectivity for class I HDACs [].

Relevance: As a class I HDAC inhibitor, MS-275 shares a similar target with BML-210. Research indicates that different class I HDAC inhibitors, including MS-275 and BML-210, may exhibit variations in their effects on HDAC complex formation and downstream consequences, suggesting potential differences in their pharmacological profiles [].

Source and Classification

BML-210 is classified as a histone deacetylase inhibitor, specifically targeting class I and II histone deacetylases. Its development stems from the need for effective agents that can modulate epigenetic factors in cancer therapy. The compound has shown promising results in preclinical studies, indicating its potential as an antileukemic agent.

Synthesis Analysis

BML-210 is synthesized through a multi-step organic synthesis process involving the reaction of specific precursors to form the final compound. While detailed synthetic procedures are not extensively documented in the literature, typical methods for synthesizing similar compounds involve:

  1. Formation of the Aminophenyl Core: This step often includes the use of an aniline derivative and a suitable alkylating agent.
  2. Introduction of the Octanol Chain: The octanol moiety is typically introduced through alkylation reactions or coupling reactions with appropriate reagents.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Molecular Structure Analysis

BML-210 has a complex molecular structure characterized by its unique functional groups that enable its biological activity. Key features include:

  • Molecular Formula: C₁₈H₂₃N₃O
  • Molecular Weight: Approximately 301.39 g/mol
  • Structural Characteristics: The compound contains an amino group, a phenyl ring, and an octanol chain, which contribute to its ability to penetrate cell membranes and interact with histone deacetylases.

The three-dimensional conformation of BML-210 allows it to effectively bind to the active sites of histone deacetylases, thereby inhibiting their activity.

Chemical Reactions Analysis

BML-210 participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Histone Deacetylases: BML-210 binds to the active sites of histone deacetylases, leading to increased acetylation of histones and other proteins.
  2. Induction of Apoptosis: The compound promotes programmed cell death through pathways involving increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  3. Cell Cycle Arrest: BML-210 has been shown to induce G0/G1 phase arrest in leukemia cells, which is crucial for halting cancer cell proliferation.

These reactions underline the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of BML-210 primarily revolves around its role as a histone deacetylase inhibitor:

  1. Histone Acetylation: By inhibiting histone deacetylases, BML-210 increases the acetylation levels of histones, leading to a more open chromatin structure and enhanced transcriptional activity of tumor suppressor genes.
  2. Alteration of Gene Expression: BML-210 influences the expression of various genes involved in cell cycle regulation and apoptosis, such as p21 and Fas ligand.
  3. Impact on Signaling Pathways: The compound affects critical signaling pathways like NF-kappaB and Sp1, which are involved in cell survival and proliferation.

These actions collectively contribute to its efficacy in inducing differentiation and apoptosis in leukemia cells.

Physical and Chemical Properties Analysis

BML-210 exhibits several notable physical and chemical properties:

The compound's solubility profile is crucial for its application in biological assays and therapeutic formulations.

Applications

BML-210 has significant applications within scientific research and potential clinical settings:

  1. Cancer Therapy: Its primary application lies in the treatment of leukemia, where it acts by promoting apoptosis and differentiation in malignant cells.
  2. Research Tool: BML-210 serves as a valuable tool for studying histone modifications, gene expression regulation, and cellular mechanisms underlying cancer progression.
  3. Combination Therapies: Preliminary studies suggest that BML-210 may enhance the effects of other therapeutic agents when used in combination, particularly differentiation agents like all-trans retinoic acid.

Properties

CAS Number

537034-17-6

Product Name

BML-210

IUPAC Name

N'-(2-aminophenyl)-N-phenyloctanediamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25)

InChI Key

RFLHBLWLFUFFDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N

Solubility

Soluble in DMSO, not in water

Synonyms

BML 210
BML-210
BML210
N1-(2-aminophenyl)-N(8)-phenyloctanediamide
N1-(2-aminophenyl)-N8-phenyloctanediamide

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.